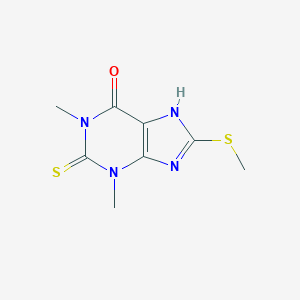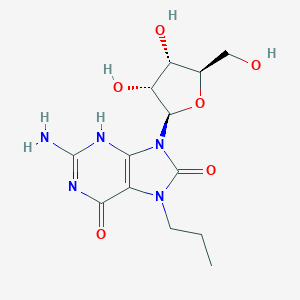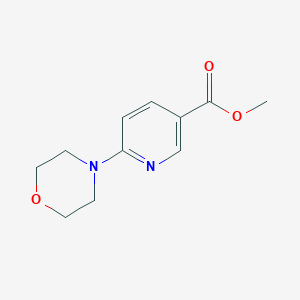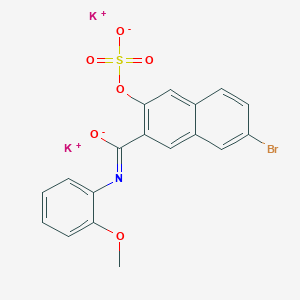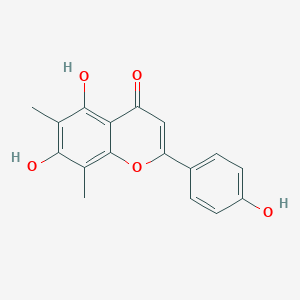
Carabrone
Descripción general
Descripción
Carabrone is a natural product found in Hymenoxys integrifolia, Inula grandis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
Carabrone ha sido identificado como un compuesto con propiedades antifúngicas significativas. Los investigadores han sintetizado derivados de this compound para explorar la relación cualitativa estructura-actividad (QSAR) y han encontrado que algunos derivados exhiben una potente actividad antifúngica contra patógenos como Colletotrichum lagenarium .
Potencial antitumoral
this compound también se está estudiando por sus posibles efectos antitumorales. Extraído de Carpesium cernuum L., this compound ha mostrado ser prometedor como agente antitumoral, particularmente en el contexto de la investigación del cáncer de páncreas .
Mecanismo De Acción
Target of Action
Carabrone, a botanical bicyclic sesquiterpenic lactone, primarily targets the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .
Mode of Action
This compound interacts with its target by inducing oxidative stress and apoptosis in cells . It reduces the burst of reactive oxygen species (ROS) and mitochondrial membrane potential, as well as phosphatidylserine release . This interaction leads to significant changes in the cell, primarily affecting the cell’s energy production and survival .
Biochemical Pathways
This compound affects the mitochondrial respiratory chain, specifically the cytochrome bc1 complex . The inhibition of this complex disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production . This disruption can lead to cell death, particularly in cells that are highly dependent on oxidative phosphorylation for energy .
Result of Action
This compound’s action results in the inhibition of cell growth and induction of cell death . By targeting the mitochondrial respiratory chain complex III, it disrupts energy production within the cell, leading to cell death . This makes this compound a potent agent against cells that are highly dependent on oxidative phosphorylation, such as cancer cells .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Carabrone has a significant effect on mitochondrial respiratory chain complexes III, I + III and II + III in both a dose‐ and time‐dependent manner . The influence of this compound on mitochondria in G. graminis mycelia was determined, and the activity of complexes I‐V, citrate synthase, and respiratory chain complexes I+III and II+III was evaluated .
Cellular Effects
This compound treatment influences the activity of mitochondrial respiratory chain complexes III, I+III, and II+III in G. graminis in a dose‐ and time‐dependent manner . A marked decrease (c. 50% compared to the control) in mitochondrial respiratory chain complex III activity was observed following treatment with this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mitochondrial respiratory chain complexes. It has been shown that mitochondrial respiratory chain complex III in G. graminis is highly sensitive to this compound and is a potential target of this botanical fungicidal agent .
Temporal Effects in Laboratory Settings
The effects of this compound on mitochondrial respiratory chain complexes change over time in a dose- and time-dependent manner
Dosage Effects in Animal Models
graminis were dose-dependent .
Metabolic Pathways
This compound interacts with the mitochondrial respiratory chain, specifically with complexes III, I+III, and II+III
Subcellular Localization
This compound’s effects on the mitochondrial respiratory chain suggest that it localizes to the mitochondria within cells
Propiedades
IUPAC Name |
(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQIKMGJVLKMA-NLRWUALESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938585 | |
| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-81-8 | |
| Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)




